molecular formula C8H10N2O B2687449 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde CAS No. 1342459-07-7

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde

Cat. No.: B2687449
CAS No.: 1342459-07-7
M. Wt: 150.181
InChI Key: YEJMYGSGBCZVLN-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is a heterocyclic organic compound with the molecular formula C₈H₁₀N₂O. It is a derivative of benzimidazole, featuring a tetrahydrobenzo ring fused to an imidazole ring with an aldehyde functional group at the 2-position.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of o-phenylenediamine with an aldehyde in the presence of an acid catalyst to form the benzimidazole ring, followed by reduction and further functionalization to introduce the tetrahydrobenzo ring and the aldehyde group .

Industrial Production Methods: Industrial production methods for this compound are not extensively documented, but they likely involve similar synthetic routes optimized for large-scale production. This includes the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions: 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde has several scientific research applications:

Mechanism of Action

The mechanism of action of 4,5,6,7-tetrahydrobenzoimidazole-2-carbaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby inhibiting their activity. The molecular targets and pathways involved can vary, but typically include interactions with nucleophilic sites on proteins or nucleic acids .

Comparison with Similar Compounds

    Benzimidazole: Lacks the tetrahydrobenzo ring and aldehyde group.

    2-Formylbenzimidazole: Similar structure but without the tetrahydrobenzo ring.

    4,5,6,7-Tetrahydrobenzimidazole: Lacks the aldehyde group.

Uniqueness: 4,5,6,7-Tetrahydrobenzoimidazole-2-carbaldehyde is unique due to the presence of both the tetrahydrobenzo ring and the aldehyde functional group, which confer distinct chemical reactivity and potential biological activity .

Properties

IUPAC Name

4,5,6,7-tetrahydro-1H-benzimidazole-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2O/c11-5-8-9-6-3-1-2-4-7(6)10-8/h5H,1-4H2,(H,9,10)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YEJMYGSGBCZVLN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)NC(=N2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

150.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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